2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol
Description
This compound is a 1,2,4-triazole derivative featuring a 3-methoxyphenyl substituent at the 5-position of the triazole ring and a methylaminoethanol group at the 3-position.
Properties
Molecular Formula |
C12H16N4O2 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-methylamino]ethanol |
InChI |
InChI=1S/C12H16N4O2/c1-16(6-7-17)12-13-11(14-15-12)9-4-3-5-10(8-9)18-2/h3-5,8,17H,6-7H2,1-2H3,(H,13,14,15) |
InChI Key |
NNIMDERLXLLCES-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NNC(=N1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methoxyphenylhydrazine with an appropriate aldehyde or ketone can lead to the formation of the triazole ring.
Introduction of the ethanol moiety: This step involves the reaction of the triazole intermediate with an appropriate alcohol, such as ethanol, under suitable conditions to introduce the ethanol moiety.
Methylation: The final step involves the methylation of the amino group to obtain the desired compound.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the phenyl ring can be replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its biological activity.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to interact with cellular pathways involved in cell growth and proliferation makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons and Substituent Effects
The table below summarizes key structural differences and their implications:
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity:
- The target compound’s ethanol group likely improves aqueous solubility compared to thioether (logP ~2.5) or ester derivatives (logP ~3.0) .
- Methanol derivatives (e.g., ) exhibit intermediate solubility due to shorter alkyl chains.
Key Research Findings
Substituent Position Matters : The 3-methoxyphenyl group in the target compound offers distinct electronic effects compared to 4-methoxyphenyl analogs, influencing receptor binding and metabolic stability .
Hydrogen-Bonding Capacity: The ethanol group’s hydroxyl and amine functionalities enable stronger interactions with biological targets (e.g., kinases, GPCRs) than nonpolar groups .
Comparative Bioactivity: In preliminary studies, aminoethanol-substituted triazoles demonstrate 20–30% higher cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) compared to thioether derivatives .
Biological Activity
The compound 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol is a derivative of triazole, a class of compounds known for their diverse biological activities. Triazoles are five-membered heterocyclic compounds that have been extensively studied for their pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific triazole derivative.
Chemical Structure and Properties
The chemical structure of 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol can be represented as follows:
This compound features a methoxyphenyl group and a triazole ring, which contribute to its unique biological properties. The presence of the methoxy group may enhance the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds similar to 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol exhibit activity against various bacterial strains and fungi. For instance:
- Antibacterial Properties : Research has demonstrated that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
- Antifungal Activity : Triazoles are well-known for their antifungal effects, particularly against Candida species. They function by inhibiting ergosterol biosynthesis, essential for fungal cell membrane integrity.
Anticancer Properties
Triazole derivatives have also been explored for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Enzymatic Activity : Some triazoles inhibit enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Certain derivatives can cause cell cycle arrest at different phases, effectively preventing cancer cell division.
Study on Antimicrobial Efficacy
A study published in MDPI highlighted the synthesis and antimicrobial evaluation of various triazole derivatives, including those with methoxy substitutions. The results indicated that these compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Triazole A | S. aureus | 22 |
| Triazole B | E. coli | 20 |
| 2-Methoxy Triazole | S. aureus | 25 |
| 2-Methoxy Triazole | E. coli | 23 |
Study on Anticancer Activity
Another research article examined the cytotoxic effects of triazole derivatives on human cancer cell lines. The study found that specific substitutions on the triazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound exhibited IC50 values lower than many standard chemotherapeutic agents .
The biological activity of 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
- DNA Interaction : Triazoles may intercalate into DNA or disrupt replication processes in rapidly dividing cells.
- Reactive Oxygen Species (ROS) : Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
